1-(Bromomethyl)-2,4,5-trichlorobenzene
Overview
Description
1-(Bromomethyl)-2,4,5-trichlorobenzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where three chlorine atoms and one bromomethyl group are substituted on the benzene ring
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . In these reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds.
Mode of Action
The mode of action of 1-(Bromomethyl)-2,4,5-trichlorobenzene likely involves its interaction with a transition metal catalyst in a coupling reaction . The bromomethyl group is electrophilic and can be displaced by a nucleophile in a reaction . This displacement can occur through an SN1 or SN2 pathway, depending on the conditions and the nature of the nucleophile .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, influencing the flux of metabolites through metabolic pathways . The exact effects would depend on the specific context and the other reactants involved.
Result of Action
As a brominated compound, it could potentially cause changes at the molecular level, such as the formation of new carbon-carbon bonds in a coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a transition metal catalyst and a suitable nucleophile are necessary for it to participate in a coupling reaction . Additionally, factors such as temperature, pH, and solvent can also affect the reaction conditions and thus the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that halogenated compounds, such as this one, can interact with various enzymes, proteins, and other biomolecules, potentially altering their function or activity . The nature of these interactions is largely dependent on the specific chemical structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar halogenated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(Bromomethyl)-2,4,5-trichlorobenzene is not well-established. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Such studies could help to identify any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies could investigate whether this compound is directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2,4,5-trichlorobenzene can be synthesized through the bromination of 2,4,5-trichlorotoluene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows: [ \text{C7H5Cl3} + \text{NBS} \rightarrow \text{C7H4BrCl3} + \text{Succinimide} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2,4,5-trichlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 2,4,5-trichlorobenzyl alcohol, amines, or thiols.
Oxidation: Formation of 2,4,5-trichlorobenzoic acid or 2,4,5-trichlorobenzaldehyde.
Reduction: Formation of 2,4,5-trichlorotoluene.
Scientific Research Applications
1-(Bromomethyl)-2,4,5-trichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Bromopropane: An organobromine compound used as a solvent and in organic synthesis.
Bromobenzene: A simple aryl bromide used in the synthesis of other organic compounds.
1,4-Dimethylbenzene: A derivative of benzene with two methyl groups, used in the production of polymers and resins.
Uniqueness
1-(Bromomethyl)-2,4,5-trichlorobenzene is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-2,4,5-trichlorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDKMRIKFBWJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552991 | |
Record name | 1-(Bromomethyl)-2,4,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81778-11-2 | |
Record name | 1-(Bromomethyl)-2,4,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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